molecular formula C9H7NO5 B2966639 5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid CAS No. 99517-31-4

5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid

Cat. No. B2966639
M. Wt: 209.157
InChI Key: HGZXANUIYKGGSW-UHFFFAOYSA-N
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Patent
US08138357B2

Procedure details

Nitric acid (9 ml) was added to a cooled (ice bath) solution of 2,3-dihydrobenzo[b]furan-7-carboxylic acid (5.1 g, 31 mmol) in trifluoroacetic acid (45 ml). After 4 hours the mixture was quenched into ice-water (150 ml) and the mixture filtered to give 5-nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid, which was washed with water and used crude (wet) in the next stage.
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[O:5]1[CH2:9][CH2:8][C:7]2[CH:10]=[CH:11][CH:12]=[C:13]([C:14]([OH:16])=[O:15])[C:6]1=2>FC(F)(F)C(O)=O>[N+:1]([C:11]1[CH:12]=[C:13]([C:14]([OH:16])=[O:15])[C:6]2[O:5][CH2:9][CH2:8][C:7]=2[CH:10]=1)([O-:4])=[O:2]

Inputs

Step One
Name
Quantity
9 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
5.1 g
Type
reactant
Smiles
O1C2=C(CC1)C=CC=C2C(=O)O
Name
Quantity
45 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 4 hours the mixture was quenched into ice-water (150 ml)
Duration
4 h
FILTRATION
Type
FILTRATION
Details
the mixture filtered

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC2=C(OCC2)C(=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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